(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid
Description
(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid (CAS: 2381030-88-0) is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₇F₂NO₄ (corrected from initial data in ), and it has a molecular weight of 265.26 g/mol. The compound is characterized by a 3,3-difluoro substitution on the piperidine ring, which imparts conformational rigidity and enhances electronegativity. This structural feature makes it valuable in medicinal chemistry as an intermediate for kinase inhibitors and other bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYOCGJMSBEDV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of Fluorine Atoms: The difluorination at the 3,3-positions can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and adjacent fluorinated positions enable selective oxidation pathways.
Key Reagents/Conditions:
-
Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the compound to form α-keto acids or further decarboxylated products.
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Chromium trioxide (CrO₃) under controlled conditions targets the C-4 position, generating ketone derivatives.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic/Neutral | α-Keto acid derivatives | Requires precise pH control. |
| CrO₃ | Anhydrous solvent | Ketones at C-4 | Limited regioselectivity observed. |
Reduction Reactions
The Boc-protected amine and fluorinated carbons influence reduction pathways.
Key Reagents/Conditions:
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol while preserving the Boc group .
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds if present in derivatives.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Et₂O, 0–25°C | (4R)-3,3-difluoropiperidin-4-ol | Boc group remains intact . |
| H₂/Pd-C | RT, 1 atm | Saturated analogs | Limited applicability. |
Substitution Reactions
The 3,3-difluoro motif facilitates nucleophilic substitution at fluorinated carbons.
Key Reagents/Conditions:
-
Amines (e.g., NH₃, R-NH₂) replace fluorine atoms under basic conditions (e.g., NaH), forming secondary or tertiary amines .
-
Thiols (R-SH) generate thioether derivatives via SN2 mechanisms.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Benzylamine | DMF, NaH, 60°C | 3,3-Diamino derivative | Competing elimination observed . |
| Ethanedithiol | THF, K₂CO₃ | Thioether analogs | Improved stability in acidic media. |
Protection/Deprotection Reactions
The Boc group is selectively removable under acidic conditions.
Key Reagents/Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine .
-
Hydrochloric acid (HCl) in dioxane provides the hydrochloride salt of the deprotected amine .
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| TFA | CH₂Cl₂, 0°C–RT | 3,3-Difluoropiperidine-4-carboxylic acid | High yield (>90%) . |
| HCl (4M) | Dioxane, RT | Hydrochloride salt | Suitable for salt formation . |
Mechanistic Insights
-
Fluorine Effects: The electronegativity of fluorine enhances the electrophilicity of adjacent carbons, promoting nucleophilic substitution at C-3.
-
Boc Group Stability: The Boc group remains inert under basic and reducing conditions but is labile in acidic environments, enabling orthogonal functionalization .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural modification allows for the introduction of fluorine atoms, which can enhance the pharmacokinetic properties of potential drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
2. Antiviral and Antimicrobial Properties
Recent studies have explored the antiviral and antimicrobial activities of derivatives synthesized from (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid. For instance, modifications at the piperidine nitrogen have led to compounds with significant activity against viral strains, suggesting potential therapeutic applications in treating viral infections .
3. Neurological Research
The compound is also being investigated for its effects on neurological pathways. Its derivatives have been shown to interact with neurotransmitter receptors, indicating potential use in developing treatments for neurological disorders such as anxiety and depression .
Data Table: Summary of Key Research Findings
Case Studies
Case Study 1: Synthesis of Fluorinated Piperidines
In a recent study, researchers synthesized a series of fluorinated piperidines from this compound to evaluate their efficacy against specific viral targets. The study highlighted that introducing various substituents on the piperidine ring significantly altered the biological activity, showcasing the compound's versatility as a synthetic precursor .
Case Study 2: Evaluation of Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives against common pathogens. The results indicated that certain modifications led to compounds with enhanced potency and selectivity, paving the way for new antibiotic agents derived from this scaffold .
Mechanism of Action
The mechanism of action of (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared below with analogs differing in substituents, ring systems, or fluorination patterns.
Table 1: Structural and Physicochemical Comparison
Biological Activity
(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with a tert-butoxycarbonyl group and two fluorine atoms at the 3,3-positions, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 265.25 g/mol. The compound is notable for its fluorinated piperidine structure, which can influence its biological activity and reactivity compared to non-fluorinated analogs.
The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways and cellular responses.
The exact pathways remain under investigation, but preliminary studies suggest potential roles in modulating neurotransmitter systems and metabolic pathways.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in various in vitro assays:
- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against specific bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in preliminary assays.
- Cytotoxicity : In cancer cell lines, the compound exhibited cytotoxic effects with IC values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction in treated cells.
- Neuroprotective Effects : Preliminary neuropharmacological studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.
Case Studies
A few notable case studies have been documented:
- Case Study 1 : In a study exploring new antimicrobial agents, this compound was evaluated for its efficacy against multidrug-resistant bacterial strains. Results indicated a promising profile with minimal cytotoxicity to human cells.
- Case Study 2 : A research project aimed at developing neuroprotective agents utilized this compound as a lead candidate. The study demonstrated that it could significantly reduce neuronal cell death in models of neurodegeneration.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| (4R)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid | CHFNO | Moderate antimicrobial activity |
| (4R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid | CHFNO | Lower cytotoxicity compared to difluorinated form |
The presence of two fluorine atoms in this compound enhances its lipophilicity and potentially increases its binding affinity to biological targets compared to its mono-fluorinated counterparts.
Q & A
Basic: What are the recommended storage conditions to ensure the stability of (4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid?
Methodological Answer:
Store the compound in a dry environment at 2–8°C in airtight containers to prevent moisture absorption and degradation. Avoid exposure to light, heat, or reactive substances. The tert-butoxycarbonyl (Boc) group is acid-sensitive, so ensure storage away from acidic conditions. Regular monitoring of storage conditions using temperature loggers is advised.
Basic: Which analytical techniques are most effective for assessing purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to confirm purity (>95%).
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D NMR (e.g., COSY, HSQC) validate stereochemistry and detect impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight (C₁₁H₁₆F₂NO₄, MW ~ 278.25 g/mol) and detect trace byproducts.
- Chiral HPLC: Essential for verifying the (4R) configuration and enantiomeric excess.
Advanced: How can researchers optimize multi-step synthesis to maintain stereochemical integrity?
Methodological Answer:
- Catalytic Steps: Use palladium(II) acetate with tert-butyl XPhos ligand under inert atmosphere (N₂/Ar) to minimize oxidation. Maintain temperatures between 40–100°C during coupling reactions.
- Intermediate Monitoring: Quench aliquots at each step for TLC or LC-MS analysis to track byproducts.
- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate intermediates.
- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during piperidine ring formation.
Advanced: What strategies prevent decomposition during purification or derivatization?
Methodological Answer:
- Avoid High Temperatures: Use low-boiling solvents (e.g., dichloromethane) for rotary evaporation.
- Acid Sensitivity: Protect the Boc group by neutralizing acidic byproducts (e.g., add triethylamine during workup).
- Derivatization: Activate the carboxylic acid moiety with carbodiimides (e.g., EDCl/HOBt) to form stable amides or esters.
- Lyophilization: For aqueous solutions, freeze-dry to prevent hydrolysis.
Advanced: How do the 3,3-difluoro substituents influence reactivity in downstream applications?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine atoms reduce nucleophilicity at C3, requiring stronger activating agents (e.g., DCC/DMAP) for esterification.
- Steric Hindrance: The difluoro group may slow ring-opening reactions; kinetic studies (e.g., variable-temperature NMR) can assess reactivity.
- Hydrogen Bonding: Fluorine’s electronegativity enhances hydrogen-bonding interactions in crystal structures, impacting solubility and crystallinity.
Basic: What personal protective equipment (PPE) is essential for safe handling?
Methodological Answer:
- Gloves: Nitrile or neoprene gloves (tested against polar solvents like DMF or DCM).
- Eye Protection: Chemical safety goggles or face shield.
- Respiratory Protection: N95 mask or fume hood use to avoid inhalation of aerosols.
- Lab Coat: Polyester-cotton blend to resist chemical splashes.
- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can researchers resolve contradictions in reported physical data (e.g., melting points)?
Methodological Answer:
- Cross-Validation: Compare DSC (Differential Scanning Calorimetry) data with literature values to identify polymorphic forms.
- Environmental Controls: Replicate experiments under standardized humidity/temperature conditions.
- Collaborative Analysis: Share samples with independent labs for NMR/X-ray crystallography validation.
- Data Logging: Document all experimental parameters (e.g., heating rates, solvent traces) to identify variability sources.
Advanced: What environmental precautions are critical during disposal?
Methodological Answer:
- Waste Segregation: Collect contaminated materials in labeled, sealed containers for incineration by licensed facilities.
- Avoid Drainage: Prevent entry into water systems due to potential ecotoxicity (test via Daphnia magna assays if data is lacking).
- Spill Management: Use spill kits with activated carbon or clay; neutralize acidic residues with sodium bicarbonate.
- Regulatory Compliance: Follow OECD guidelines for chemical disposal and maintain audit trails.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
